methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate
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Overview
Description
Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a phenyl group at the 2nd position, and a methyl ester group at the 5th position of the benzimidazole ring.
Mechanism of Action
Target of Action
Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate, also known as BBL035943, is a bioactive compound Benzimidazole derivatives, which bbl035943 is a part of, are known to interact with multiple receptors .
Mode of Action
Benzimidazole derivatives are known to form a covalent adduct with membrane-bound bacterial transpeptidase enzymes, also known as penicillin-binding proteins (pbps), which are involved in the biosynthesis of cell walls . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .
Biochemical Pathways
Benzimidazole derivatives are known to have diverse biological activities and can affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives are known to have diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Esterification: The carboxylic acid group at the 5th position can be esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and benzimidazole rings, leading to the formation of various oxidized or reduced products.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions (e.g., reflux in a suitable solvent).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substituted Benzimidazoles: Products with various substituents at the 7th position.
Oxidized or Reduced Derivatives: Products with modified oxidation states.
Carboxylic Acid: The product of ester hydrolysis.
Scientific Research Applications
Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and functional materials.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-2-phenyl-1H-benzimidazole-5-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 7-iodo-2-phenyl-1H-benzimidazole-5-carboxylate: Similar structure with an iodine atom instead of bromine.
Methyl 7-bromo-2-methyl-1H-benzimidazole-5-carboxylate: Similar structure with a methyl group instead of a phenyl group at the 2nd position.
Uniqueness
Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The phenyl group at the 2nd position also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 7-bromo-2-phenyl-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)10-7-11(16)13-12(8-10)17-14(18-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUMQEUYGYXVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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